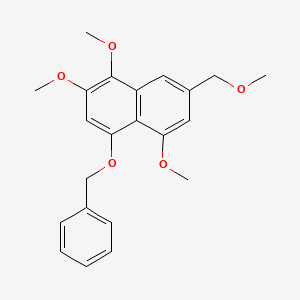
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of multiple methoxy groups and a benzyloxy group attached to the naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of Friedel-Crafts acylation and alkylation reactions.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Benzyloxy Group Addition: The benzyloxy group can be introduced via a Williamson ether synthesis, where a benzyl halide reacts with a phenol derivative of the naphthalene core in the presence of a strong base like sodium hydride.
Methoxymethyl Group Addition: The methoxymethyl group is typically introduced through a reaction with methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of alkyl or acyl groups at specific positions on the naphthalene ring.
科学研究应用
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy and benzyloxy groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)-1,2,5-trimethoxynaphthalene: Lacks the methoxymethyl group.
1,2,5-Trimethoxy-4-(methoxymethyl)naphthalene: Lacks the benzyloxy group.
4-(Benzyloxy)-1,2,5-trimethoxybenzene: Has a benzene ring instead of a naphthalene ring.
Uniqueness
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene is unique due to the presence of both benzyloxy and methoxymethyl groups on the naphthalene ring
属性
CAS 编号 |
828940-39-2 |
|---|---|
分子式 |
C22H24O5 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
1,2,5-trimethoxy-7-(methoxymethyl)-4-phenylmethoxynaphthalene |
InChI |
InChI=1S/C22H24O5/c1-23-13-16-10-17-21(18(11-16)24-2)19(12-20(25-3)22(17)26-4)27-14-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3 |
InChI 键 |
WZFVBBZTWRMXDZ-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC2=C(C(=C1)OC)C(=CC(=C2OC)OC)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


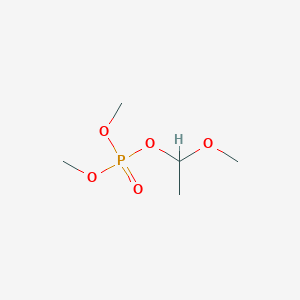
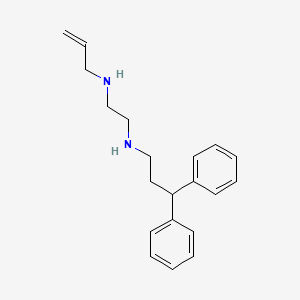
![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14224399.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide](/img/structure/B14224406.png)
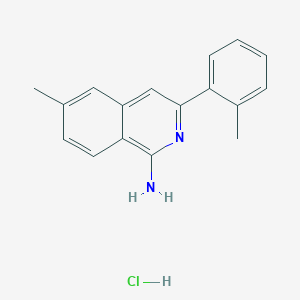
![Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14224418.png)
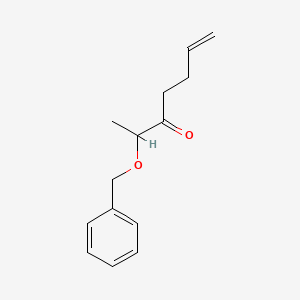
![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]-](/img/structure/B14224444.png)
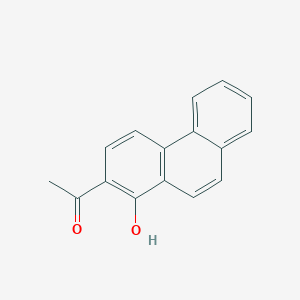

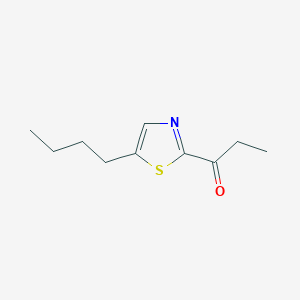
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
